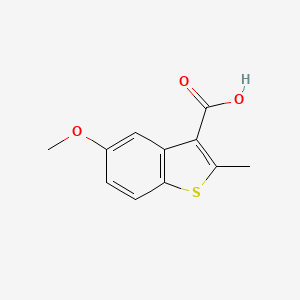
5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid: is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in pharmaceutical and chemical research. The presence of a methoxy group and a carboxylic acid group in its structure makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of sulfur-containing reagents to form the thiophene ring. For example, the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur, can be adapted to synthesize benzothiophene derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methoxy group in 5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 5-methoxy-2-methyl-1-benzothiophene-3-carboxaldehyde.
Reduction: Formation of 5-methoxy-2-methyl-1-benzothiophene-3-methanol.
Substitution: Formation of halogenated derivatives such as 5-methoxy-2-methyl-1-benzothiophene-3-chloride.
Applications De Recherche Scientifique
Chemistry: 5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiophene derivatives have shown promise in inhibiting certain enzymes and receptors, making them candidates for drug development .
Medicine: The compound’s structure is similar to that of known pharmaceuticals, suggesting potential therapeutic applications. Research is ongoing to explore its efficacy in treating diseases such as cancer, inflammation, and infections .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors and other advanced materials. Its properties make it suitable for use in electronic devices and sensors .
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy group and carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The benzothiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 5-Methoxy-1-benzothiophene-2-carboxylic acid
- 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid
- 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid
Comparison: Compared to these similar compounds, 5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid has a unique substitution pattern that can influence its reactivity and biological activity. The presence of a methyl group at the 2-position and a carboxylic acid group at the 3-position distinguishes it from other benzothiophene derivatives, potentially leading to different pharmacological and chemical properties .
Propriétés
Numéro CAS |
1697389-70-0 |
|---|---|
Formule moléculaire |
C11H10O3S |
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
5-methoxy-2-methyl-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H10O3S/c1-6-10(11(12)13)8-5-7(14-2)3-4-9(8)15-6/h3-5H,1-2H3,(H,12,13) |
Clé InChI |
LRUWJAUTLKUQGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(S1)C=CC(=C2)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


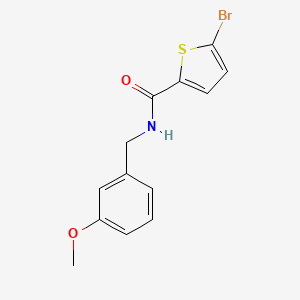
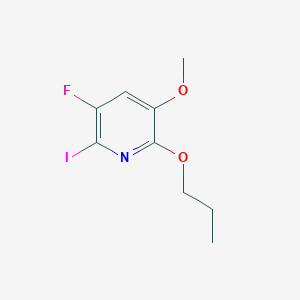
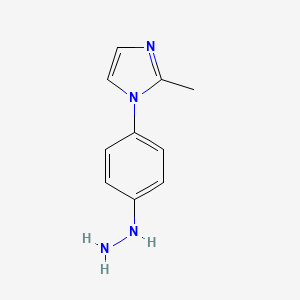
![4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13890649.png)
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13890654.png)
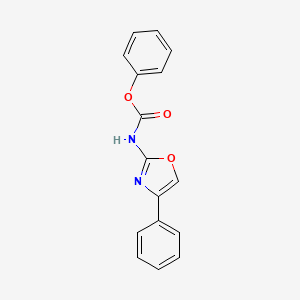
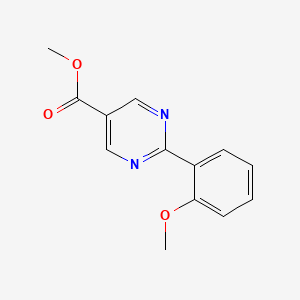

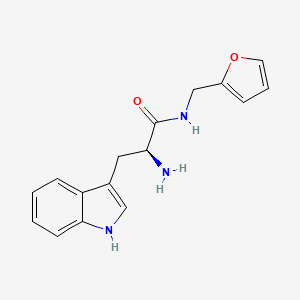
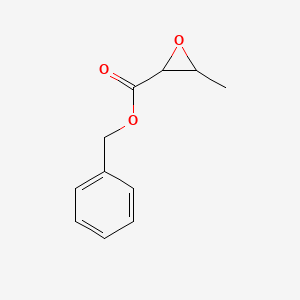
![Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate](/img/structure/B13890692.png)
![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)

![4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B13890728.png)
